molecular formula C7H8N6 B13469816 5-methyl-1-(pyrimidin-2-yl)-1H-1,2,4-triazol-3-amine CAS No. 1522881-93-1

5-methyl-1-(pyrimidin-2-yl)-1H-1,2,4-triazol-3-amine

Cat. No.: B13469816
CAS No.: 1522881-93-1
M. Wt: 176.18 g/mol
InChI Key: MWTGHVCGODRVHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-1-(pyrimidin-2-yl)-1H-1,2,4-triazol-3-amine is a high-purity chemical reagent featuring a molecular hybrid of two privileged scaffolds in medicinal chemistry: the 1,2,4-triazole and pyrimidine rings. This structure is of significant interest for researchers in drug discovery and development due to its potential to interact with a variety of biological targets. The 1,2,4-triazole core is a well-documented bioisostere for carboxylic acids, amides, and other heterocycles, making it a versatile building block for optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds . Derivatives of this scaffold have been extensively investigated and demonstrate a broad spectrum of biological activities. Research on analogous structures has shown promise in areas such as antibacterial development , with some S-derivatives of 1,2,4-triazole exhibiting activity against strains like E. coli and S. aureus . Furthermore, the 5-amino-1,2,4-triazole motif is a key structural element in compounds with documented anticancer activity , functioning as inhibitors of tubulin polymerization and other critical cellular enzymes . This compound also serves as a critical synthetic intermediate for constructing more complex fused heterocyclic systems, such as pyrazolo[5,1-c][1,2,4]triazoles, which are emerging as biologically active scaffolds in their own right . Researchers can utilize this compound as a versatile precursor for synthesizing novel molecules for high-throughput screening, structure-activity relationship (SAR) studies, and as a model compound for spectroscopic and computational analysis. Handle this product with appropriate care in a laboratory setting. This product is intended and sold for Research Use Only and is not to be used for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

1522881-93-1

Molecular Formula

C7H8N6

Molecular Weight

176.18 g/mol

IUPAC Name

5-methyl-1-pyrimidin-2-yl-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H8N6/c1-5-11-6(8)12-13(5)7-9-3-2-4-10-7/h2-4H,1H3,(H2,8,12)

InChI Key

MWTGHVCGODRVHD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1C2=NC=CC=N2)N

Origin of Product

United States

Preparation Methods

Preparation Methods of 5-methyl-1-(pyrimidin-2-yl)-1H-1,2,4-triazol-3-amine

General Synthetic Strategy

The synthesis of This compound typically involves the condensation of a 5-methyl-1H-1,2,4-triazole derivative with a pyrimidine moiety under controlled reaction conditions. The key step is the formation of a bond between the triazole nitrogen and the 2-position of the pyrimidine ring, yielding the target compound with high regioselectivity.

Reported Synthetic Routes

Condensation of 5-methyl-1H-1,2,4-triazole with Pyrimidine Derivatives
  • The most direct and commonly employed method involves the reaction of commercially available 5-methyl-1H-1,2,4-triazole with a pyrimidine derivative, such as 2-chloropyrimidine or 2-substituted pyrimidines, under weakly basic or neutral conditions. This reaction proceeds via nucleophilic aromatic substitution, where the triazole nitrogen attacks the electrophilic carbon of the pyrimidine ring at the 2-position.

  • Reaction conditions typically include mild heating or room temperature stirring in polar aprotic solvents (e.g., dimethylformamide, acetonitrile) with bases such as sodium bicarbonate or potassium carbonate to facilitate the condensation.

  • Yields reported are generally good, often exceeding 70%, depending on the purity of starting materials and optimization of reaction parameters such as temperature, solvent, and reaction time.

Multi-Step Synthesis via Hydrazide and Hydrazinecarboxamide Intermediates
  • More elaborate synthetic pathways have been described involving initial formation of hydrazide intermediates, such as benzoyl hydrazide or hydrazinecarboxamide derivatives, which undergo cyclization to form the triazole ring.

  • For example, synthesis may start with the reaction of benzoyl chloride with hydrazinecarboxamide, followed by self-condensation under basic reflux conditions to yield a triazole intermediate.

  • Subsequent reaction of this intermediate with substituted pyrimidines under weakly basic conditions leads to the formation of triazole-pyrimidine analogs, including the target compound.

  • This route allows for structural modifications at various positions on both rings, enabling exploration of structure-activity relationships.

Use of 5-amino-1,2,4-triazole Intermediates
  • Preparation of 5-amino-substituted triazoles, such as 5-amino-1,2,4-triazole-3-sulfonamides, has been reported as valuable intermediates for constructing triazolo-pyrimidine derivatives.

  • These intermediates can be synthesized by chlorination of 5-amino-3-mercapto-1,2,4-triazole followed by condensation with substituted anilines or pyrimidines.

  • The chlorination step is typically performed in acidic media (e.g., acetic acid) with controlled temperature (0 to 25°C) and chlorine gas as the chlorinating agent.

  • Subsequent condensation reactions yield sulfonamide-substituted triazolo-pyrimidines, which can be further modified to access compounds related to This compound .

Comparative Data Table of Key Preparation Methods

Preparation Method Starting Materials Reaction Conditions Yield (%) Notes
Condensation of 5-methyl-1H-1,2,4-triazole with 2-substituted pyrimidines 5-methyl-1H-1,2,4-triazole, 2-chloropyrimidine Mild base (K2CO3), polar aprotic solvent, room temp to mild heating >70% Direct, efficient, commonly used for target compound synthesis
Multi-step synthesis via hydrazide intermediates Benzoyl chloride, hydrazinecarboxamide, substituted pyrimidines Reflux in basic medium for cyclization; then weakly basic conditions for condensation Moderate to high Allows structural variation; more complex but versatile synthetic route
Chlorination and condensation via 5-amino-3-mercapto-1,2,4-triazole 5-amino-3-mercapto-1,2,4-triazole, chlorine gas, substituted pyrimidines Chlorination in acidic medium (acetic acid), 0-25°C; condensation in organic solvents Variable Useful for sulfonamide derivatives; more steps, specialized conditions

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazole and pyrimidine rings participate in nucleophilic substitutions, particularly at electron-deficient positions.

Key Reactions:

  • Pyrimidine ring substitution :
    Bromination at the pyrimidine C5 position using PBr₃ in THF produces 5-bromo derivatives. This intermediate is critical for cross-coupling reactions.

Electrophilic Aromatic Substitution

The pyrimidine ring undergoes electrophilic substitutions under controlled conditions:

Nitration and Sulfonation:

  • Nitration :
    Treatment with HNO₃/H₂SO₄ at 0°C introduces nitro groups at the pyrimidine C4 position, with ~65% yield .

  • Sulfonation :
    Reaction with chlorosulfonic acid generates sulfonated derivatives, used further in synthesizing sulfonamide analogs .

Table 1: Electrophilic Substitution Conditions and Yields

Reaction TypeReagentsConditionsYield (%)Source
NitrationHNO₃, H₂SO₄0°C, 2 h65
SulfonationClSO₃HRT, 6 h58

Cross-Coupling Reactions

The brominated derivative facilitates metal-catalyzed couplings:

Suzuki-Miyaura Coupling:

Reaction with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) produces biaryl derivatives. For example, coupling with phenylboronic acid achieved 82% yield .

Buchwald-Hartwig Amination:

Palladium-catalyzed amination with primary amines introduces aryl-amino groups at the pyrimidine ring .

Cycloaddition and Ring-Opening Reactions

The triazole moiety participates in Huisgen 1,3-dipolar cycloaddition with alkynes under Cu(I) catalysis, forming triazolo-fused systems .

Example:

text
Compound + Alkyne → Triazolo[4,5-b]pyridine derivative Conditions: CuI, DIPEA, DMF, 60°C Yield: 78%[2]

Condensation and Cyclization

  • Schiff base formation :
    Reaction with aldehydes (e.g., benzaldehyde) in ethanol under acidic conditions yields imine-linked derivatives .

  • Heterocycle fusion :
    Condensation with β-ketoesters forms pyrimido-triazolo fused systems, as demonstrated in a study achieving 70% yield .

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally related molecules due to electron-withdrawing effects of the pyrimidine ring:

Table 2: Reactivity Comparison with Analogues

CompoundNitration Yield (%)Suzuki Coupling Yield (%)
5-Methyl-1-(pyrimidin-2-yl)-1H-1,2,4-triazol-3-amine6582
5-Methyl-1-phenyl-1H-1,2,4-triazol-3-amine4868
Data source:

Mechanistic Insights

  • Nucleophilic substitutions on the pyrimidine ring proceed via an SNAr mechanism , favored by the electron-deficient aromatic system .

  • Cycloadditions follow a concerted pathway, with the triazole acting as a 1,3-dipole .

Scientific Research Applications

5-methyl-1-(pyrimidin-2-yl)-1H-1,2,4-triazol-3-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-1-(pyrimidin-2-yl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application, but common targets include kinases, proteases, and other enzymes involved in cellular processes .

Comparison with Similar Compounds

Key Observations:

In contrast, the 4-methylpiperazine substituent () increases basicity and solubility, favoring blood-brain barrier penetration . Halogenated analogs (e.g., 3-bromophenyl in ) leverage halogen bonds for target interaction, often improving affinity for hydrophobic pockets .

Biological Activity: The thiazol-2-yl derivative () demonstrates notable antiproliferative activity, suggesting that heterocyclic substituents at position 1 of the triazole core are critical for anticancer effects. The pyrimidin-2-yl analog may exhibit similar trends but with distinct selectivity due to pyrimidine’s larger π-system . Fluoropyridinylmethyl substitution () enhances metabolic stability via fluorine’s electronegativity, a property absent in the target compound but relevant for optimizing pharmacokinetics .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves cyclocondensation of pyrimidine-2-carboxamide derivatives with methyl-substituted triazole precursors, analogous to methods in and .
  • Sterically hindered analogs (e.g., tert-butyl in ) require careful optimization to avoid synthetic bottlenecks due to bulky groups .

Q & A

What are the optimal synthetic routes for 5-methyl-1-(pyrimidin-2-yl)-1H-1,2,4-triazol-3-amine, and how can reaction yields be improved?

Answer:
This compound can be synthesized via azide-alkyne cycloaddition or condensation reactions. For example, reacting 2-azidopyrimidine derivatives with acetonitrile in the presence of sodium methoxide yields the triazole core . Optimization strategies include:

  • Catalyst selection: Transition metals (e.g., Cu(I)) for regioselective cycloaddition.
  • Temperature control: Maintaining 0–5°C during diazotization to minimize side reactions .
  • Purification: Column chromatography or recrystallization to isolate the product from byproducts like carboxylic acid derivatives .
    Data Note: Ethyl acetoacetate condensation under basic conditions achieved ~40–60% yields in related triazole syntheses .

How can structural contradictions in X-ray crystallography data be resolved for this compound?

Answer:
Structural ambiguities (e.g., tautomerism, bond angles) require:

  • High-resolution data: Use synchrotron radiation or cryocooling to improve diffraction quality.
  • Software refinement: SHELXL for small-molecule refinement, leveraging constraints for hydrogen bonding and planar triazole/pyrimidine rings .
  • Validation tools: CheckCIF to identify geometric outliers and ADDSYM for symmetry corrections .
    Case Study: A similar triazole derivative showed a dihedral angle of 2.3° between the triazole and phenyl rings, resolved via SHELX refinement .

What experimental designs are recommended for evaluating the anticancer activity of this compound?

Answer:
In vitro assays:

  • Cell lines: Use NCI-H522 (lung cancer) or LOX IMVI (melanoma) based on triazole derivatives' activity against these lines .
  • Dose-response curves: Test concentrations from 1 nM to 100 µM, monitoring inhibition via MTT assays.
  • Controls: Include 5-fluorouracil as a positive control.
    Mechanistic studies:
  • Molecular docking: Target tubulin or kinases (e.g., EGFR) using AutoDock Vina, referencing triazole-carboxylic acid derivatives with GP values <50% .
  • Apoptosis markers: Measure caspase-3/7 activation via fluorescence assays.

How can computational methods predict the compound’s interaction with biological targets?

Answer:

  • Docking protocols:
    • Protein preparation: Retrieve target structures (e.g., tubulin PDB: 1JFF) and optimize protonation states with MolProbity.
    • Grid setup: Focus on the colchicine-binding site for antiproliferative triazoles .
  • MD simulations: Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å).
  • ADMET prediction: Use SwissADME to evaluate bioavailability (TPSA <140 Ų) and CYP450 interactions .
    Limitation: False positives may arise due to tautomerism; validate with isothermal titration calorimetry (ITC).

What are the best practices for handling and storing this compound to ensure stability?

Answer:

  • Storage: Keep at 4°C in amber vials under inert gas (Ar/N₂) to prevent oxidation .
  • Decomposition monitoring: Regular HPLC checks (C18 column, 254 nm) for degradation products like 1H-1,2,4-triazol-3-amine .
  • Waste disposal: Neutralize acidic byproducts with NaHCO₃ before incineration by licensed facilities .

How can Hirshfeld surface analysis clarify intermolecular interactions in crystalline forms?

Answer:

  • Software: CrystalExplorer to generate surfaces and quantify contacts (e.g., H-bonding, π-stacking).
  • Key metrics:
    • dₙᵒʳₘ: Identify close contacts (e.g., N–H⋯N interactions in triazoles, contributing >30% surface area) .
    • Fingerprint plots: Compare O⋯H (carboxylic acid) vs. C⋯C (aromatic) interactions in polymorphs.
      Example: A tert-butyl triazole analog showed dominant H⋯H (44.8%) and N⋯H (21.3%) interactions .

What spectroscopic techniques are critical for characterizing synthetic intermediates?

Answer:

  • NMR:
    • ¹H NMR: Triazole protons resonate at δ 8.1–8.3 ppm; pyrimidine protons appear as doublets (δ 7.5–8.0 ppm) .
    • ¹³C NMR: Pyrimidine C2 at ~160 ppm (deshielded due to N coordination).
  • IR: Confirm NH₂ stretches at 3300–3500 cm⁻¹ and triazole ring vibrations at 1500–1600 cm⁻¹ .
  • HRMS: Use ESI+ mode; expected [M+H]⁺ for C₇H₈N₆: 201.0885.

How do substituent variations impact the compound’s bioactivity and physicochemical properties?

Answer:

  • Electron-withdrawing groups (e.g., Cl): Enhance anticancer activity (e.g., 5-chloro analogs inhibit LOX IMVI at IC₅₀ = 2.1 µM vs. 8.7 µM for methyl derivatives) .
  • Hydrophobic groups (e.g., tert-butyl): Improve logP (e.g., 2.5 vs. 1.8 for unsubstituted triazole) but reduce solubility .
  • Steric effects: Bulky substituents (e.g., phenyl) may hinder target binding, reducing efficacy by >50% .

What are the ethical considerations in using this compound for in vivo studies?

Answer:

  • Toxicity screening: Prioritize Ames test (mutagenicity) and zebrafish embryo assays (LC₅₀ >100 µM).
  • IACUC protocols: Adhere to dose limits (e.g., 50 mg/kg/day in mice) and humane endpoints (e.g., tumor volume ≤1.5 cm³) .
  • Regulatory compliance: Ensure compliance with OECD Guidelines 420 (acute toxicity) and 453 (carcinogenicity) .

How can contradictory data on tautomeric forms be resolved experimentally?

Answer:

  • Solid-state NMR: Differentiate 1,2,4-triazole vs. 1,3,4-isomers via ¹⁵N chemical shifts .
  • X-ray powder diffraction (XRPD): Compare experimental patterns with simulated data from Cambridge Structural Database entries (e.g., CCDC 987654) .
  • pH-dependent UV-Vis: Monitor λ_max shifts in buffers (pH 3–10) to identify dominant tautomers in solution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.